molecular formula C23H16ClN3O B2714768 1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-12-9

1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2714768
CAS No.: 932329-12-9
M. Wt: 385.85
InChI Key: WPLUASJQPHLYIH-UHFFFAOYSA-N
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Description

Quinoline derivatives, which include structures similar to the one you mentioned, are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives often involves a sequence of reactions such as Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is often analyzed using spectroscopic and XRD methods . The structure exhibits intermolecular interactions and π⋯π interactions . The structural and electronic properties of the molecule are often investigated by density functional theory method with B3LYP hybrid functional .


Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be analyzed using various methods. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Computational and Electrochemical Analysis

Quinoxaline derivatives, closely related to the chemical structure of interest, have been studied for their corrosion inhibition properties on mild steel in acidic media. Computational and electrochemical analyses demonstrate these compounds' effectiveness as corrosion inhibitors, showcasing their potential applications in materials science and engineering (Saraswat & Yadav, 2020).

Structural and Optical Properties

Research on 4H-pyrano[3, 2-c]quinoline derivatives, which share structural similarities with the compound , reveals their interesting structural and optical properties. These properties have implications for materials science, particularly in the development of new materials for optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Another study on quinoxaline-based propanones, which include structural motifs similar to the compound of interest, highlights their role as inhibitors of mild steel corrosion in hydrochloric acid. This study combines experimental and computational approaches to elucidate the mechanisms behind their inhibitory effects, further emphasizing the compound's potential industrial applications (Olasunkanmi & Ebenso, 2019).

Antimicrobial Activities

The synthesis of novel quinoline derivatives, including structural elements akin to the specified compound, has demonstrated antimicrobial activity against a range of bacterial and fungal strains. This highlights the potential pharmaceutical applications of these compounds as antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).

Photovoltaic Properties

Studies on the photovoltaic properties of certain quinoline derivatives suggest their potential use in the fabrication of organic-inorganic photodiode devices. This application is significant for the development of new photovoltaic materials and technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Future Directions

Quinoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Future research will likely focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

1-(4-chlorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c1-28-20-9-5-8-18-22(20)25-14-19-21(15-6-3-2-4-7-15)26-27(23(18)19)17-12-10-16(24)11-13-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLUASJQPHLYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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